Potassium (2,4-dichlorophenoxy)acetate

Description

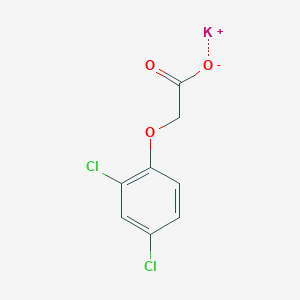

Structure

2D Structure

Properties

CAS No. |

14214-89-2 |

|---|---|

Molecular Formula |

C8H5Cl2KO3 |

Molecular Weight |

259.12 g/mol |

IUPAC Name |

potassium;2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |

InChI Key |

XKTWNXNNDKRPHR-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |

Other CAS No. |

14214-89-2 |

Related CAS |

94-75-7 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Structural Influence : Cation choice in salts and HILs directly affects solubility, soil adsorption, and bioavailability. Bulky cations (e.g., DDA⁺) reduce leaching but increase microbial toxicity .

- Environmental Trade-offs : Esters offer superior efficacy but pose higher risks of volatilization and aquatic toxicity compared to salts .

Preparation Methods

Chlorination-Etherification Method

This route involves chlorination of phenol followed by etherification with chloroacetic acid derivatives. Key steps include:

-

Chlorination of Phenol : Phenol undergoes chlorination at 45–85°C in the presence of acetic acid or propionic acid as a solvent, yielding 2,4-dichlorophenol.

-

Etherification with Sodium Chloroacetate : The dichlorophenol reacts with sodium chloroacetate under alkaline conditions (pH 10–12) to form 2,4-D sodium salt, which is acidified to precipitate 2,4-D.

Optimization Insights :

-

Solvent Selection : Acetic acid-water mixtures (65:35–75:25 mass ratio) enhance reaction homogeneity and reduce byproducts like 2,6-dichlorophenoxyacetic acid.

-

Temperature Control : Maintaining 55–65°C during chlorination minimizes trichlorophenoxyacetic acid formation (<1%).

-

Purity Metrics : Post-crystallization purity reaches 97–99.1% with yields ≥95% relative to phenoxyacetic acid.

Etherification-Chlorination Method

An alternative approach etherifies phenol with chloroacetic acid before chlorination:

-

Etherification : Phenol and chloroacetic acid react in a basic medium (NaOH) to form phenoxyacetic acid.

-

Chlorination : Phenoxyacetic acid is chlorinated in a low-carbon carboxylic acid (e.g., acetic acid) and water mixture, directly yielding 2,4-D.

Advantages Over Route 1.1 :

-

Simplified Process : Eliminates the need for isolating 2,4-dichlorophenol intermediates.

-

Byproduct Reduction : Controlled chlorination at 55–65°C limits trichloro derivatives to <2.5%.

Data Comparison of 2,4-D Synthesis Routes

Neutralization to Potassium Salt

The conversion of 2,4-D to its potassium salt involves a straightforward acid-base reaction:

Industrial Protocol :

-

Neutralization : 2,4-D is dissolved in hot water (70–80°C), and aqueous potassium hydroxide (45–50% w/w) is added incrementally to maintain pH 8–9.

-

Crystallization : The solution is cooled to 15–20°C, inducing crystallization.

-

Drying : Filtered crystals are dried at 60–70°C to ≤1% moisture content.

Quality Control Parameters :

-

Purity : ≥99% (HPLC)

-

Residual Solvents : Acetic acid ≤500 ppm

-

Potassium Content : 15.2–15.8% (theoretical: 15.5%)

Advanced Synthesis Techniques

Catalytic Hydrolysis of Esters

A patent-pending method (CN108424365A) avoids direct chlorination by employing halogenated acetic acid esters:

-

Esterification : Polyols (e.g., glycerol) react with chloroacetic acid to form chloroacetic acid esters.

-

Etherification : Esters react with 2,4-dichlorophenol salts to yield 2,4-dichlorophenoxyacetic acid esters.

-

Hydrolysis : Esters are hydrolyzed using a composite catalyst (e.g., ZnO-TiO₂), producing 2,4-D and regenerating polyols.

Performance Metrics :

Advantages :

-

Recyclable polyol solvents reduce waste.

-

Avoids chlorine gas handling.

Environmental and Industrial Considerations

Waste Management

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium (2,4-dichlorophenoxy)acetate, and how does neutralization with potassium hydroxide affect yield?

- Methodology : Synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid followed by neutralization with potassium hydroxide. For example, refluxing 2,4-dichlorophenoxyacetic acid in methanol with sulfuric acid (as a catalyst) for 4 hours, followed by precipitation in ice water and neutralization with KOH to form the potassium salt .

- Key Factors : Reaction time (4–6 hours), catalyst concentration (1–2% sulfuric acid), and stoichiometric equivalence of KOH for complete neutralization. Yields ≥80% are achievable with recrystallization from ethanol .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and coordination geometry .

- NMR/IR spectroscopy : Confirm functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹ in IR) and aromatic proton environments in ¹H/¹³C NMR .

- Elemental analysis : Validate potassium content via inductively coupled plasma (ICP) spectroscopy .

Q. How does the potassium salt form influence solubility and bioavailability compared to 2,4-D acid?

- Mechanistic Insight : The potassium salt increases water solubility, enhancing herbicidal uptake in plants. Bioavailability is pH-dependent, with higher activity in neutral to slightly acidic soils .

Advanced Research Questions

Q. What is the role of this compound in coordination chemistry, and how do metal complexes affect its reactivity?

- Coordination Behavior : The acetate group acts as a multidentate ligand, forming complexes with Ca(II), Mg(II), and transition metals. For example, calcium complexes exhibit polymeric structures with µ₂-bridging modes, influencing stability and degradation pathways .

- Applications : Metal complexes may enhance herbicidal persistence or enable targeted delivery in soil systems .

Q. How do contradictory data on its herbicidal efficacy arise, and how can researchers address them?

- Key Variables :

- Resolution : Standardize testing conditions (e.g., OECD guidelines) and use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation .

Q. What molecular mechanisms underlie its disruption of plant cellular processes?

- Mode of Action : Mimics auxin, causing uncontrolled cell growth. Induces membrane fluidity changes in erythrocytes and plant cells, disrupting ion transport and osmotic balance .

- Experimental Validation : Use fluorescence anisotropy to measure membrane fluidity changes and transcriptomics to identify auxin-signaling gene overexpression .

Comparative and Environmental Studies

Q. How does this compound compare to other esters (e.g., nonyl, isopropyl) in agricultural applications?

- Property Comparison :

| Ester Form | Lipophilicity (LogP) | Soil Half-Life | Target Weeds |

|---|---|---|---|

| Potassium salt | Low (~1.2) | 7–14 days | Broadleaf |

| Nonyl ester | High (~4.5) | 30–60 days | Grasses + broadleaf |

| Isooctyl ester | Moderate (~3.8) | 20–40 days | Broadleaf |

- Trade-offs : Potassium salts are less persistent but safer for aquatic ecosystems due to rapid hydrolysis .

Q. What are the environmental degradation pathways, and how do metabolites impact non-target organisms?

- Pathways :

- Hydrolysis : Forms 2,4-D acid in aqueous environments (t₁/₂ = 10–20 days at pH 7) .

- Microbial degradation : Soil bacteria (e.g., Sphingomonas) cleave the acetate group, yielding non-toxic chlorophenols .

- Ecotoxicology : Metabolites like 2,4-dichlorophenol are toxic to algae (EC₅₀ = 1.2 mg/L) but degrade further under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.